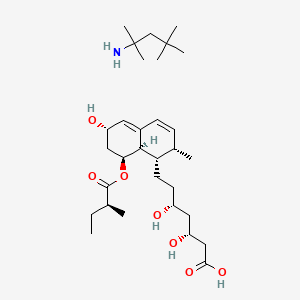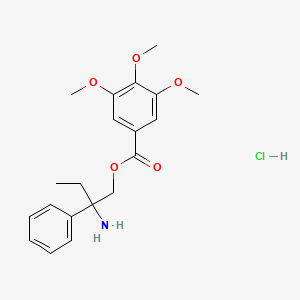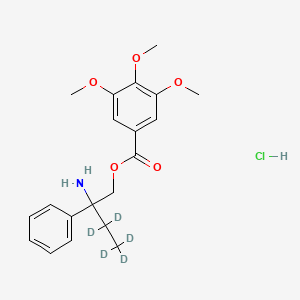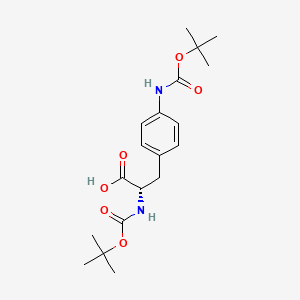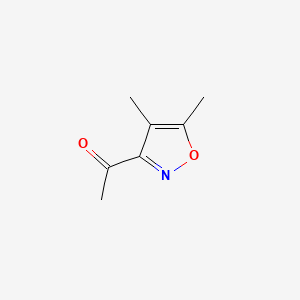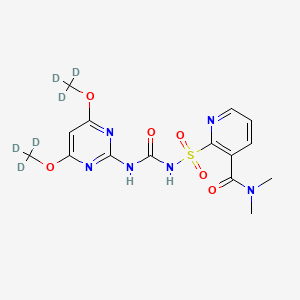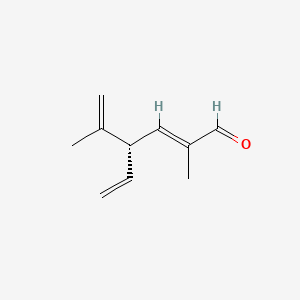
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal involves several steps, typically starting with the preparation of the core structure through a series of chemical reactions. The exact synthetic route can vary, but it often includes steps such as alkylation, acylation, and cyclization. Reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Nucleophiles such as hydroxide ions or amines in a polar solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces an alcohol.
Aplicaciones Científicas De Investigación
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which (2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which this compound is used.
Comparación Con Compuestos Similares
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as pregabalin and gabapentin share structural similarities with this compound.
Uniqueness: this compound’s unique chemical structure allows it to interact with different molecular targets, offering distinct advantages in certain applications compared to similar compounds.
Propiedades
Número CAS |
19889-93-1 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.221 |
Nombre IUPAC |
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal |
InChI |
InChI=1S/C10H14O/c1-5-10(8(2)3)6-9(4)7-11/h5-7,10H,1-2H2,3-4H3/b9-6+/t10-/m0/s1 |
Clave InChI |
ZAHSWUIALVFBCT-ZKXNXJMVSA-N |
SMILES |
CC(=C)C(C=C)C=C(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


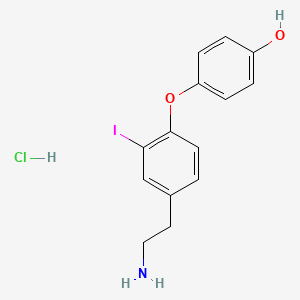
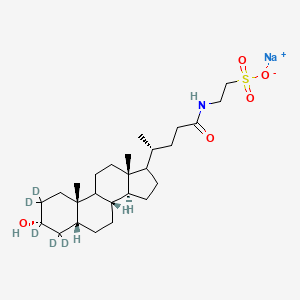
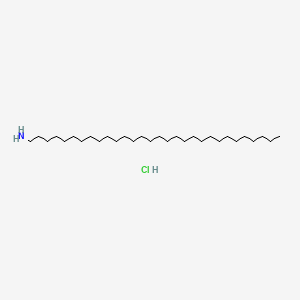
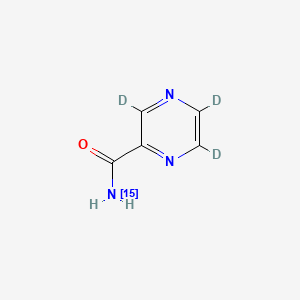
![2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl-](/img/structure/B564563.png)

